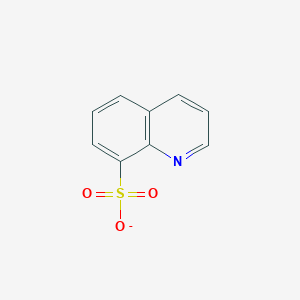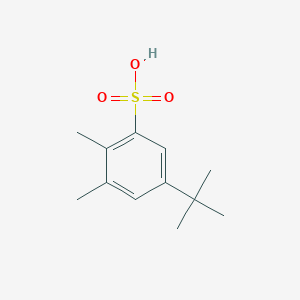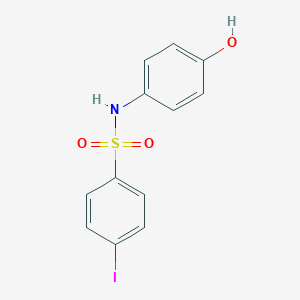![molecular formula C25H19N3O5S B280722 N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as MI-77301 and is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a critical pathway in cancer development, and MI-77301 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Wirkmechanismus
MI-77301 inhibits the MDM2-p53 interaction by binding to the p53 binding site on MDM2. This binding prevents MDM2 from ubiquitinating p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to tumor suppression.
Biochemical and Physiological Effects
MI-77301 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including lung, breast, and colon cancer. The compound has also been shown to inhibit tumor growth in xenograft models of cancer. MI-77301 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
MI-77301 has several advantages for use in laboratory experiments. The compound has shown potent inhibition of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway. MI-77301 has also shown promising results in preclinical models of cancer, making it a potential therapeutic agent. However, MI-77301 has limitations in terms of its selectivity, as it may also inhibit other proteins that interact with MDM2.
Zukünftige Richtungen
MI-77301 has several potential future directions for research. One direction is to optimize the compound's selectivity for the MDM2-p53 interaction to reduce off-target effects. Another direction is to study the compound's potential as a combination therapy with other cancer therapeutics. Finally, MI-77301 could be further studied in clinical trials as a potential cancer therapeutic agent.
Conclusion
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a small molecule inhibitor of the MDM2-p53 interaction with potential applications in scientific research. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. MI-77301 has several potential future directions for research, including optimization of selectivity and combination therapy studies.
Synthesemethoden
The synthesis of MI-77301 involves several steps, including the preparation of the key intermediate, 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and the coupling of this intermediate with 3-pyridinecarboxylic acid and 4-methoxyaniline. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
MI-77301 has been extensively studied in preclinical models of cancer. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor protein p53. This activation of p53 leads to cell cycle arrest and apoptosis in cancer cells, making MI-77301 a potential therapeutic agent for the treatment of various types of cancer.
Eigenschaften
Molekularformel |
C25H19N3O5S |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H19N3O5S/c1-27-21-12-13-22(19-6-3-7-20(23(19)21)25(27)30)34(31,32)28(17-8-10-18(33-2)11-9-17)24(29)16-5-4-14-26-15-16/h3-15H,1-2H3 |
InChI-Schlüssel |
DSZQXRBYEHQNKQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
